Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-(benzoylamino)-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-
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Overview
Description
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-(benzoylamino)-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-: is a complex organic compound featuring a fused heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-(benzoylamino)-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining stringent quality control .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be introduced or modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide derivatives are studied for their potential as enzyme inhibitors or modulators of biological pathways. These studies can lead to the discovery of new therapeutic agents .
Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biological pathway .
Comparison with Similar Compounds
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: This compound shares a similar pyrazole core but differs in its functional groups and overall structure.
5-(1-Phenyl-1H-pyrazole-4-yl)-nicotinamide: Another compound with a pyrazole ring, used in different synthetic applications.
Pyrrolo[3,4-b]pyridines: These compounds have a similar fused ring structure but differ in their specific ring fusion and substituents.
Properties
Molecular Formula |
C25H30N6O2 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-benzamido-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H30N6O2/c1-25(2)21-19(22(29-28-21)27-23(32)18-13-9-6-10-14-18)15-31(25)24(33)26-20(16-30(3)4)17-11-7-5-8-12-17/h5-14,20H,15-16H2,1-4H3,(H,26,33)(H2,27,28,29,32) |
InChI Key |
DRAPUDHCQNOIEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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